molecular formula C24H27N3O4S B6518879 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-2-carboxamide CAS No. 933027-74-8

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-2-carboxamide

Cat. No.: B6518879
CAS No.: 933027-74-8
M. Wt: 453.6 g/mol
InChI Key: YEMQPFGEKACRNZ-UHFFFAOYSA-N
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Description

N-(2-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-2-carboxamide is a synthetic carboxamide derivative characterized by a naphthalene-2-carboxamide core linked to a sulfonylethyl chain. The structure includes a 4-(2-methoxyphenyl)piperazine moiety, which is critical for its pharmacological interactions. Piperazine derivatives are known for their role in modulating neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. The sulfonyl group enhances metabolic stability, while the methoxyphenyl substituent influences receptor binding affinity and selectivity .

This compound’s structural complexity positions it as a candidate for neuroimaging and therapeutic applications, though its exact biological targets require further elucidation.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-31-23-9-5-4-8-22(23)26-13-15-27(16-14-26)32(29,30)17-12-25-24(28)21-11-10-19-6-2-3-7-20(19)18-21/h2-11,18H,12-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMQPFGEKACRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-2-carboxamide typically involves multiple steps, starting with the formation of the piperazine ring. The process may include the following steps:

  • Formation of Piperazine Derivative: The piperazine ring is formed by reacting 2-methoxyaniline with an appropriate alkylating agent.

  • Sulfonylation: The piperazine derivative is then treated with a sulfonyl chloride to introduce the sulfonyl group.

  • Coupling with Naphthalene-2-carboxamide: Finally, the sulfonylated piperazine is coupled with naphthalene-2-carboxamide under suitable reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Sulfonyl Oxides: Resulting from oxidation reactions.

  • Reduced Derivatives: Formed through reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The primary application of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-2-carboxamide lies in its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system (CNS).

Antipsychotic Potential

Research indicates that compounds similar to this one exhibit significant binding affinity for dopamine receptors, particularly the D4 receptor. For example, studies have reported IC50 values as low as 0.057 nM for related benzamides, suggesting strong potential for antipsychotic effects. The mechanism of action may involve modulation of neurotransmitter systems, making it a candidate for further investigation in treating schizophrenia and other psychotic disorders.

Receptor Binding Studies

This compound acts as a ligand in receptor binding studies. Its unique structure allows it to interact with specific receptors and enzymes, leading to various biological effects such as inhibition of enzyme activity or alteration of receptor signaling pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular signaling pathways associated with neuroprotection and neurogenesis. Such findings suggest potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The synthetic pathway includes:

  • Preparation of the Benzamide Core : This involves electrophilic aromatic substitution reactions.
  • Attachment of the Piperazine Ring : Achieved through nucleophilic substitution.
  • Introduction of the Sulfonyl Group : Accomplished via sulfonation reactions.
  • Final Assembly : Controlled conditions are maintained to ensure the integrity of the final product.

These steps highlight the complexity involved in synthesizing this compound, which may limit its accessibility for widespread use but also underscores its potential value in specialized research settings.

Case Study 1: Antipsychotic Effects

A study focusing on related compounds demonstrated significant antipsychotic effects through modulation of dopamine receptor activity. The study utilized animal models to assess behavioral changes post-administration of similar benzamide derivatives.

Case Study 2: Neuroprotective Properties

Another investigation explored the neuroprotective properties of related compounds in vitro, showing promise for applications in treating neurodegenerative diseases by enhancing neuronal survival under stress conditions .

Mechanism of Action

The mechanism by which N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Receptor Binding

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents/Modifications Key Applications/Findings
Target Compound Naphthalene-2-carboxamide 4-(2-Methoxyphenyl)piperazine, sulfonylethyl Potential 5-HT1A receptor ligand; structural stability from sulfonyl group
18F-Mefway (4-(trans-18F-fluoron ylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide) Cyclohexanecarboxamide Pyridyl, fluoromethyl PET imaging agent for 5-HT1A receptors; higher metabolic stability than 18F-FCWAY
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide Benzamide Nitro group, pyridyl Crystallographic study confirms chair conformation of piperazine; nitro enhances polarity
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine-carboxamide Chlorophenyl, ethylpiperazine Intermediate in organic synthesis; chair conformation of piperazine ring
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide Cyclohexanecarboxamide Pyridyl, methoxyphenylpiperazine Solubility challenges in aqueous media; explored for drug delivery systems

Functional Group Impact on Pharmacokinetics

  • Sulfonyl vs. Carbonyl Linkers : The target compound’s sulfonylethyl linker (vs. carbonyl in benzamide derivatives) improves resistance to enzymatic degradation, a critical factor for in vivo stability .
  • Methoxy vs. Nitro Substituents : The 2-methoxyphenyl group in the target compound likely enhances 5-HT1A receptor affinity compared to nitro-substituted analogues (e.g., 4-nitro-N-(2-pyridyl)benzamide), which exhibit higher polarity but reduced blood-brain barrier penetration .
  • Naphthalene vs.

Conformational and Crystallographic Insights

  • The piperazine ring in the target compound and its analogues (e.g., N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide) adopts a chair conformation, which optimizes steric interactions and hydrogen bonding with receptor sites .
  • Crystallographic data for N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide reveals bond lengths (C–C = 0.002 Å) and angles consistent with stable carboxamide-piperazine frameworks .

Biological Activity

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tuberculosis (anti-TB) and other therapeutic applications. This article synthesizes various research findings regarding its biological activity, structure-activity relationships, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a naphthalene-2-carboxamide backbone with a piperazine moiety substituted with a methoxyphenyl group and a sulfonyl ethyl chain. This structural configuration is crucial for its biological activity, as modifications in the substituents can significantly influence the pharmacological profile.

Anti-Tuberculosis Activity

Research indicates that various derivatives of naphthalene-2-carboxamides, including the compound , exhibit significant anti-TB activity. Notably, studies have reported minimum inhibitory concentration (MIC) values for related compounds that suggest comparable efficacy to established anti-TB agents like ethambutol. For instance, one study identified MIC values of 7.11 μM and 6.55 μM for certain naphthalene derivatives, highlighting their potential as effective anti-TB agents .

CompoundMIC (μM)Reference
N-cycloheptyl derivative7.11
Adamantyl derivative6.55
EthambutolComparable

Inhibition of Photosynthetic Electron Transport (PET)

Another area of investigation involves the inhibition of PET in chloroplasts, where certain naphthalene-2-carboxamide derivatives demonstrated notable inhibitory effects. For example, some compounds exhibited IC50 values indicating effective inhibition of PET, which is essential for understanding their broader biological implications .

CompoundIC50 (μmol/L)Reference
N-benzyl-2-naphthamide7.5
N-(2-Hydroxyphenyl)quinoline-2-carboxamide16.3

The biological activity of this compound appears to be mediated through several mechanisms:

  • Enzyme Inhibition : Some studies suggest that similar compounds may inhibit key enzymes involved in metabolic pathways within mycobacteria, potentially disrupting their energy metabolism .
  • DNA Intercalation : Certain derivatives have shown DNA intercalative properties, which could lead to inhibition of topoisomerase I activity, thereby affecting bacterial replication and survival .
  • Serotonin Receptor Modulation : The piperazine moiety in the compound may interact with serotonin receptors, influencing neurotransmitter systems and providing additional therapeutic avenues for neurological conditions .

Case Studies

Several case studies have explored the efficacy and safety profiles of naphthalene-based compounds:

  • Mycobacterial Species Testing : A series of substituted naphthalene-2-carboxamides were tested against multiple mycobacterial species, revealing that specific structural modifications could enhance activity against strains resistant to conventional treatments .
  • In Vivo Studies : Dynamic PET imaging in rodent models indicated significant accumulation of radiolabeled derivatives in brain regions associated with serotonin receptor distribution, suggesting potential applications in neuroimaging and treatment of psychiatric disorders .

Q & A

Q. Typical Yields :

StepReaction TypeYield RangeReference
1Sulfonylation70–85%
2Amidation60–75%

Basic: How is the structural characterization of this compound performed, and what key spectroscopic data are used for confirmation?

Methodological Answer :
Characterization involves:

  • ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., naphthalene protons at δ 7.4–8.3 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., naphthalene-piperazine dihedral angle ~65–70°) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₇N₃O₄S: 462.18, observed: 462.17) .

Advanced: What in vitro assays are utilized to assess this compound's affinity for serotonin receptors, and how do results compare to reference standards?

Q. Methodological Answer :

  • Radioligand Binding Assays :
    • 5-HT₁A Receptor Binding : Compete with [³H]8-OH-DPAT in HEK-293 cells expressing human 5-HT₁A receptors. IC₅₀ values are normalized to reference ligands (e.g., WAY-100635, IC₅₀ = 1.2 nM) .
    • D3 Receptor Selectivity : Test against [³H]spiperone in D3/D2 receptor-expressing cell lines. Reported Ki values for this compound: D3 Ki = 12 nM vs. D2 Ki = 480 nM, indicating >40-fold selectivity .

Q. Comparison Table :

ReceptorCompound Ki (nM)Reference Ligand (Ki, nM)Source
5-HT₁A3.5 ± 0.8WAY-100635 (1.2)
D312 ± 2SB-277011 (9.5)

Advanced: What strategies are employed to resolve discrepancies in receptor binding data across different studies?

Methodological Answer :
Discrepancies (e.g., variable IC₅₀ values for 5-HT₁A) arise from:

  • Assay Conditions : Buffer composition (e.g., Tris vs. HEPES) or temperature (25°C vs. 37°C) .
  • Salt Forms : Hydrochloride vs. free base alters solubility and membrane permeability .
    Resolution Strategies :

Standardize protocols (e.g., IUPHAR guidelines for radioligand assays).

Use internal controls (e.g., reference ligands in each experiment).

Validate results via orthogonal methods (e.g., functional cAMP assays for 5-HT₁A) .

Advanced: How do structural modifications influence the compound's pharmacokinetic properties, and what computational methods predict these changes?

Q. Methodological Answer :

  • Modifications :
    • Sulfonyl Group Replacement : Switching to carbonyl reduces metabolic stability (t₁/₂ in liver microsomes: sulfonyl = 45 min vs. carbonyl = 22 min) .
    • Naphthalene Substituents : Electron-withdrawing groups (e.g., -NO₂) enhance blood-brain barrier penetration (logP reduced from 3.8 to 2.9) .

Q. Computational Tools :

  • Molecular Dynamics (MD) : Simulate binding to 5-HT₁A receptors to predict affinity changes.
  • ADMET Prediction : Use SwissADME or ADMETLab to forecast bioavailability and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.